![molecular formula C13H16F3N3O2S B15132614 L-Methionine, N-[4-(trifluoromethyl)benzoyl]-, hydrazide](/img/structure/B15132614.png)
L-Methionine, N-[4-(trifluoromethyl)benzoyl]-, hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Methionine, N-[4-(trifluoromethyl)benzoyl]-, hydrazide is a compound with the molecular formula C13H16F3N3O2S and a molecular mass of 335.35 g/mol . This compound is a derivative of L-methionine, an essential amino acid, and features a trifluoromethyl group attached to a benzoyl moiety, which is further linked to a hydrazide group. The presence of the trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of L-Methionine, N-[4-(trifluoromethyl)benzoyl]-, hydrazide typically involves the following steps:
Starting Material: The synthesis begins with L-methionine, which is reacted with 4-(trifluoromethyl)benzoyl chloride to form N-[4-(trifluoromethyl)benzoyl]-L-methionine.
Hydrazide Formation: The resulting N-[4-(trifluoromethyl)benzoyl]-L-methionine is then treated with hydrazine hydrate to yield the hydrazide derivative.
Chemical Reactions Analysis
L-Methionine, N-[4-(trifluoromethyl)benzoyl]-, hydrazide undergoes various chemical reactions, including:
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
L-Methionine, N-[4-(trifluoromethyl)benzoyl]-, hydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of L-Methionine, N-[4-(trifluoromethyl)benzoyl]-, hydrazide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
L-Methionine, N-[4-(trifluoromethyl)benzoyl]-, hydrazide can be compared with other similar compounds, such as:
N-[4-(trifluoromethyl)benzoyl]-L-methionine methyl ester: This compound has a similar structure but features a methyl ester group instead of a hydrazide group.
N-[4-(trifluoromethyl)benzoyl]-L-methionine: This compound lacks the hydrazide group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its hydrazide group, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C13H16F3N3O2S |
|---|---|
Molecular Weight |
335.35 g/mol |
IUPAC Name |
N-[(2S)-2-amino-4-methylsulfanylbutanoyl]-4-(trifluoromethyl)benzohydrazide |
InChI |
InChI=1S/C13H16F3N3O2S/c1-22-7-6-10(17)12(21)19(18)11(20)8-2-4-9(5-3-8)13(14,15)16/h2-5,10H,6-7,17-18H2,1H3/t10-/m0/s1 |
InChI Key |
GHPRMEWESJGQPZ-JTQLQIEISA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N(C(=O)C1=CC=C(C=C1)C(F)(F)F)N)N |
Canonical SMILES |
CSCCC(C(=O)N(C(=O)C1=CC=C(C=C1)C(F)(F)F)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


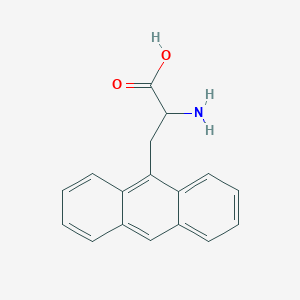
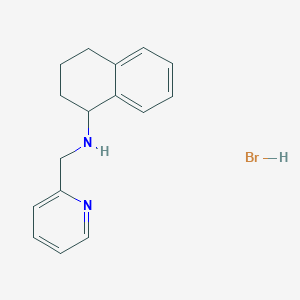
![3lambda-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide](/img/structure/B15132545.png)
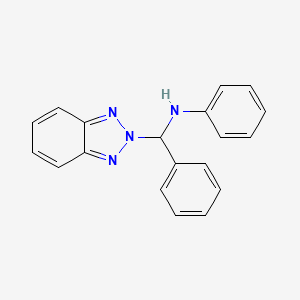
![(Z)-3-hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one](/img/structure/B15132554.png)
-rhenium](/img/structure/B15132556.png)
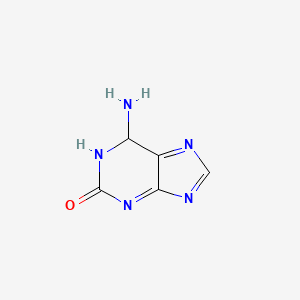
![N-[(Z)-benzylideneamino]-1,3-benzoxazol-2-amine](/img/structure/B15132569.png)
![(2Z)-2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}imino)-2-(4-chlorophenyl)acetamide](/img/structure/B15132575.png)
![ethyl (2Z)-2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}imino)-2-(4-chlorophenyl)acetate](/img/structure/B15132583.png)
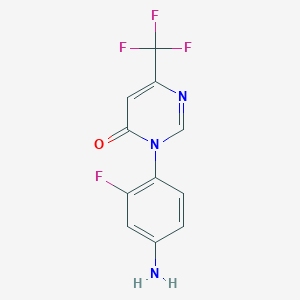
![N-[(8a,9S)-6'-Methoxycinchonan-9-yl]-N'-[[(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-isopropyl-1-phenanthrenyl]methyl]thiourea](/img/structure/B15132602.png)
![(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(4-methylphenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B15132623.png)
![rac-tert-butyl (1R,4S,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15132628.png)
